Molindone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4.74e-01 g/L

Synonyms

Canonical SMILES

Dopamine Receptor Antagonist:

Molindone is classified as a butyrophenone antipsychotic. Its primary mechanism of action involves antagonism of dopamine D2 receptors in the central nervous system. This makes it a valuable tool for researchers studying the role of dopamine signaling in various neurological and psychiatric disorders. By analyzing the effects of Molindone on these pathways, researchers can gain insights into conditions like schizophrenia, Parkinson's disease, and tardive dyskinesia.

[^1] Psychotropic Drugs (Fifth Edition). David Healy. Page 136 [^2] Antipsychotic Drugs and Their Side Effects. Richard Warner. Page 182

Neurotransmitter Interactions:

Molindone's action extends beyond dopamine antagonism. Studies suggest it may also interact with other neurotransmitter systems, including serotonin and norepinephrine. This makes it a potential candidate for research into how these neurotransmitters interact in complex brain functions. By investigating Molindone's effects on these systems, researchers can gain a better understanding of mood regulation, cognition, and behavior.

[^3] The American Journal of Psychiatry. Vol. 142, Issue 7, July 1985. Page 832

Animal Models of Disease:

Molindone's ability to modulate dopamine signaling makes it useful in animal models of neurological and psychiatric disorders. Researchers can administer Molindone to animals to mimic certain aspects of these diseases and study the effects on behavior and brain function. This approach can be crucial in developing new treatment strategies for various conditions.

[^4] Handbook of Schizophrenia: Neuropsychology, Neurobiology, and Treatment. Andreas Heinz. Page 232

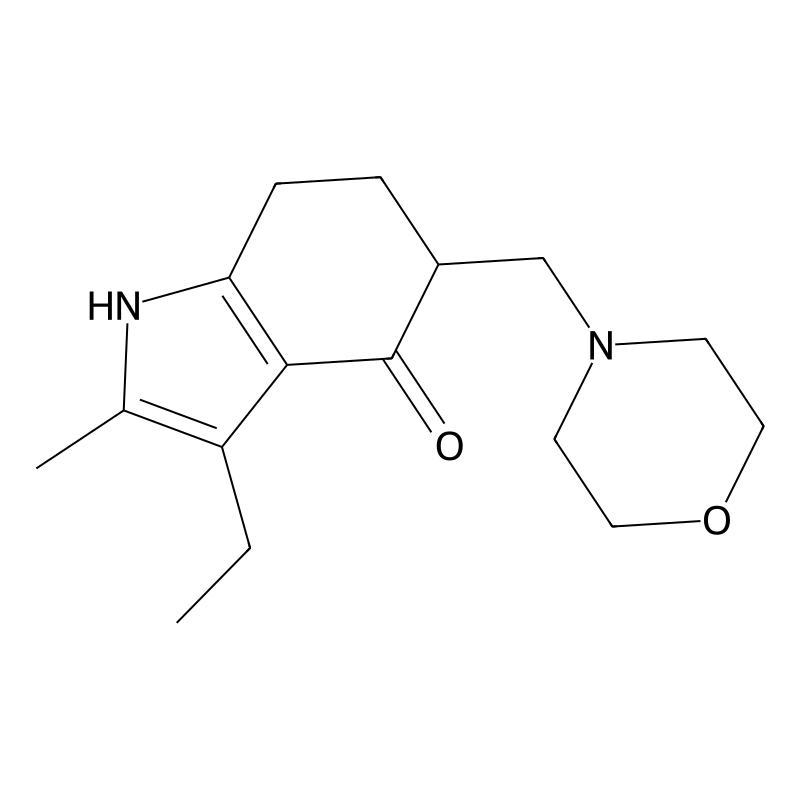

Molindone is a synthetic compound classified as an antipsychotic medication, specifically belonging to the group of typical antipsychotics. It is chemically identified as 3-ethyl-2-methyl-5-[(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indol-4-one, with the molecular formula and a molecular weight of approximately 276.374 g/mol . Unlike many other antipsychotics, molindone is structurally distinct from phenothiazines, butyrophenones, and thioxanthenes, making it an indole derivative or dihydroindole . It has been utilized primarily in the treatment of schizophrenia and related disorders by mitigating symptoms such as hallucinations and aggressive behavior .

Molindone's exact mechanism of action is not fully understood, but it's believed to involve interactions with dopamine receptors in the brain []. It likely blocks dopamine D2 receptors, leading to decreased dopaminergic activity, which is thought to be crucial in managing symptoms of schizophrenia []. However, unlike typical antipsychotics, molindone might have additional effects on other neurotransmitter systems, including serotonin and norepinephrine []. This difference in mechanism of action could explain its varied side effect profile compared to other antipsychotics.

Molindone can cause various side effects, including drowsiness, movement disorders (extrapyramidal symptoms), dry mouth, and constipation []. In rare cases, it can lead to tardive dyskinesia, a movement disorder characterized by involuntary muscle movements []. Due to its potential for causing these side effects, molindone is generally not considered a first-line treatment for schizophrenia.

Data on molindone's specific toxicity is limited. However, it is classified as a pregnancy category C drug by the FDA, indicating potential risks to the developing fetus []. As with any medication, consulting a healthcare professional before using molindone is crucial.

Limitations

While molindone has been used in treating schizophrenia, its use has significantly declined due to the emergence of atypical antipsychotics with a more favorable side effect profile []. Additionally, in-depth research on its mechanism of action and specific metabolic pathways is limited.

Molindone undergoes several chemical transformations, including photocatalytic degradation which has been studied for its kinetics. The degradation of molindone has been shown to yield various products through fragmentation and hydroxylation processes . These reactions can lead to the formation of ions such as 2-(methylamino)prop-2-en-1-ylium ion and other derivatives with varying molecular weights, indicating its complex behavior under different conditions .

The pharmacological profile of molindone includes its action as a dopamine receptor antagonist, particularly at D2 receptor sites in the brain's reticular limbic systems. This antagonism helps reduce dopamine activity associated with psychotic symptoms . Additionally, molindone exhibits antidepressant-like effects in animal models by inhibiting monoamine oxidase A (MAO-A), contributing to its unique therapeutic profile among antipsychotics . Its effects also include reducing spontaneous locomotion and aggression in animal studies, suggesting a tranquilizing effect similar to that of major tranquilizers .

The synthesis of molindone involves a multi-step process starting with the condensation of an oximinoketone with cyclohexane-1,3-dione in the presence of zinc and acetic acid. This reaction leads to the formation of a partly reduced indole derivative. Subsequent steps include Mannich reactions involving formaldehyde and morpholine to yield the final product . This synthetic pathway highlights molindone's complex structure and the careful manipulation of

Molindone is primarily used in clinical settings for the management of schizophrenia and other mental health disorders characterized by psychotic symptoms. It is administered orally in tablet form, with dosages tailored to individual patient needs based on their response to treatment . Although it was once marketed under the brand name Moban, it has largely been replaced by newer atypical antipsychotics due to concerns over side effects .

Molindone exhibits significant interactions with various substances. For example, it can affect the absorption of certain medications like antibiotics and thyroid medications due to its calcium content . Additionally, it has been shown to interact with lithium, which can prolong its half-life significantly . Understanding these interactions is crucial for optimizing treatment regimens and minimizing adverse effects.

Several compounds share structural similarities or pharmacological properties with molindone:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| L-741,626 | Indole derivative | Acts on dopamine receptors similar to molindone |

| Losindole | Indole derivative | Antagonizes serotonin receptors |

| Piquindone | Indole derivative | Exhibits tranquilizing effects |

| Ciclindole | Indole derivative | Similar mechanism but distinct side effect profile |

| Flucindole | Indole derivative | Shares antipsychotic properties |

| Roxindole | Indole derivative | Known for its sedative effects |

| Sertindole | Indole derivative | Atypical antipsychotic with broader receptor activity |

| Tepirindole | Indole derivative | Focuses on serotonin receptor modulation |

Molindone's uniqueness lies in its specific receptor binding profile and relatively lower incidence of sedation and weight gain compared to many other antipsychotics. Its ability to inhibit monoamine oxidase A while maintaining a distinct pharmacological profile contributes to its differentiation from these similar compounds .

Crystallographic Data and Solid-State Characteristics

Molindone free base crystallizes as a white to off-white crystalline powder with well-defined structural parameters [1] [2]. The compound exists primarily in its hydrochloride salt form for pharmaceutical applications, which demonstrates superior stability and handling characteristics compared to the free base [3].

Crystal Structure Analysis

While direct crystallographic data for molindone itself is limited, extensive studies on related compounds provide valuable insights. A degradation product of molindone, 3-ethyl-2-methyl-5-methylene-6,7-dihydroindol-4(5H)-one, has been thoroughly characterized using single-crystal X-ray diffraction analysis [4]. This related compound crystallizes in the monoclinic crystal system with space group P2₁/n, providing structural insights into the molindone framework.

The crystallographic parameters for the related compound include unit cell dimensions of a = 9.0451(3) Å, b = 8.5840(3) Å, c = 14.3557(5) Å, with β = 107.355(1)°, and a unit cell volume of 1063.88(6) ų [4]. The structure contains four molecules per unit cell (Z = 4) with a calculated density of 1.182 Mg m⁻³ [4].

Solid-State Properties

Molindone hydrochloride exhibits excellent crystalline characteristics that are essential for pharmaceutical processing. The compound appears as a white to off-white or pale-pink crystalline powder with consistent morphological properties [1] [3]. The crystalline nature contributes to its stability and processability in tablet formulations.

The compound demonstrates polymorphic behavior, with methods reported for synthesizing, separating, identifying, and characterizing different polymorphic forms [5]. This polymorphic diversity is significant for pharmaceutical development, as different crystal forms can exhibit varying solubility, stability, and bioavailability characteristics.

Solubility Profiles in Aqueous and Organic Solvents

Molindone hydrochloride demonstrates distinct solubility characteristics that are crucial for formulation development and analytical applications. The compound exhibits excellent water solubility, which is advantageous for pharmaceutical preparations [2] [6].

Aqueous Solubility

Molindone hydrochloride is freely soluble in water, with a reported solubility of 19 mg/mL [2]. This high aqueous solubility is attributed to the presence of the hydrochloride salt, which significantly enhances the water solubility compared to the free base form. The compound also demonstrates good solubility in phosphate buffered saline (PBS, pH 7.2) at 10 mg/mL [6], making it suitable for biological and analytical applications.

Organic Solvent Solubility

The solubility profile in organic solvents reveals selective dissolution characteristics. Molindone hydrochloride shows limited solubility in several organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, each at approximately 2 mg/mL [6]. The compound is also soluble in methanol, which is commonly used for spectroscopic analysis and analytical procedures [7].

Solubility Enhancement Strategies

Patent literature indicates that solubility can be enhanced through various approaches, including the addition of acids to increase the dissolution of the free base in aqueous phases [8]. This pH-dependent solubility behavior is characteristic of basic compounds and provides flexibility in formulation design.

Thermal Stability and Melting Point Behavior

The thermal properties of molindone are critical for understanding its stability during processing and storage. The compound exhibits distinct thermal characteristics for both the free base and hydrochloride salt forms [9] [7].

Melting Point Characteristics

Molindone free base exhibits a melting point of 180.5°C, as determined through experimental measurements [9]. The hydrochloride salt demonstrates a higher melting point range, reported between 202±3°C and 211-213°C, depending on the measurement conditions and sample purity [2] [7]. This higher melting point of the salt form indicates increased thermal stability and intermolecular interactions due to the ionic nature of the hydrochloride salt.

Thermal Stability Profile

Molindone hydrochloride demonstrates good thermal stability under normal storage and handling conditions [6]. The compound does not exhibit significant decomposition at room temperature when stored properly in tight, light-resistant containers [10]. Safety data sheets indicate that thermal decomposition products may include carbon dioxide, carbon monoxide, hydrogen chloride gas, and nitrogen oxides when exposed to extreme temperatures [6].

Storage Requirements

The thermal stability characteristics support storage at room temperature, though storage in cool, dark conditions below 15°C is recommended for optimal long-term stability [11]. The compound should be protected from light and moisture to prevent degradation and maintain its crystalline properties.

Spectroscopic Identification (NMR, IR, MS)

Spectroscopic characterization of molindone provides definitive structural identification and purity assessment through multiple analytical techniques. Each spectroscopic method offers unique information about the molecular structure and can be used for both qualitative and quantitative analysis.

Nuclear Magnetic Resonance Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides characteristic peaks that confirm the molecular structure of molindone [10] [12]. The spectra show distinct resonances corresponding to the ethyl group, methyl substituents, morpholine ring protons, and the indole framework. Carbon-13 NMR (¹³C NMR) spectroscopy further confirms the molecular framework by identifying all carbon environments within the molecule [12].

Representative ¹H NMR data for a related molindone compound includes characteristic peaks: δ 1.15 (t, J = 7.6 Hz, 3H), 2.16 (s, 3H), 2.70 (q, J = 7.6 Hz, 2H), 2.83 (s, 4H), 5.29 (d, J = 1.6 Hz, 1H), 6.03 (d, J = 1.6 Hz, 1H), 8.43 (sb, 1H) [13]. These peaks correspond to the various proton environments and provide definitive structural confirmation.

Infrared Spectroscopy

Infrared (IR) spectroscopy serves as a primary identification method for molindone, with characteristic absorption bands available in the NIST database [14]. The IR spectrum provides information about functional groups, including the carbonyl stretch of the indolone moiety, morpholine ring vibrations, and aromatic system absorptions. The USP monograph specifies IR absorption patterns as an official identification test [10].

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns for molindone. Key molecular ion peaks are observed at m/z 100, 176, and 276, corresponding to characteristic fragment ions and the molecular ion [15] [16]. These fragmentation patterns are useful for both identification and quantitative analysis in biological samples and pharmaceutical preparations.

Ultraviolet Spectroscopy

Ultraviolet (UV) spectroscopy reveals characteristic absorption maxima that are valuable for quantitative analysis. Molindone exhibits absorption peaks at 255 nm and 299 nm, which can be used for quantitative determination of the compound [13]. The hydrochloride salt shows a UV maximum at 210.0±1.0 nm with a molar absorptivity of 13,000±1,000 M⁻¹cm⁻¹ in methanol [7].

The UV absorption characteristics are particularly important because both molindone and its degradation products exhibit similar chromophores, making UV spectroscopy a sensitive method for detecting structural changes while maintaining the ability to quantify the parent compound [13].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

180.5 °C

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

A TRANQUILIZER INDICATED IN TREATMENT OF MANIFESTATIONS OF ACUTE OR CHRONIC SCHIZOPHRENIA. ... DOSAGE FORMS: TABLETS: 5, 10 & 25 MG.

Pharmacology

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05A - Antipsychotics

N05AE - Indole derivatives

N05AE02 - Molindone

Mechanism of Action

INFORMATION IS INADEQUATE TO DETERMINE SPECIFIC ACTIONS OF MOLINDONE...

THIS ANTIPSYCHOTIC AGENT IS A DIHYDROINDOLONE DERIV. IT IS NOT CHEM RELATED TO PHENOTHIAZINES, BUTYROPHENONES OR THIOXANTHENES, BUT PHARMACOLOGIC ACTIONS ARE SIMILAR TO THOSE OF PIPERAZINE PHENOTHIAZINES.

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Human metabolic studies show molindone to be rapidly absorbed and metabolized when given orally. There are 36 recognized metabolites with less than 2-3% unmetabolized molindone being excreted in urine and feces.

REACHES PEAK BLOOD LEVELS WITHIN 1 HR AFTER ORAL ADMIN.

Metabolism Metabolites

Associated Chemicals

Wikipedia

�-Acetyldigoxin

Drug Warnings

... UNTIL MORE DATA BECOME AVAIL, MOLINDONE PROBABLY SHOULD BE RESERVED FOR PT IN WHOM PIPERAZINE PHENOTHIAZINES ARE USEFUL BUT ARE NOT TOLERATED.

AKATHISIA CAN BE MISTAKEN FOR AGITATION IN PSYCHOTIC PT; DISTINCTION IS CRITICAL, SINCE AGITATION MIGHT BE APPROPRIATELY TREATED WITH INCR IN DOSAGE. ... ACUTE DYSTONIC REACTIONS...MAY BE MISTAKEN FOR HYSTERICAL REACTION OR SEIZURES ... /ANTIPSYCHOTIC DRUGS/

SINCE IT IS KNOWN THAT THERE IS DIMINUTION IN EXTRAPYRAMIDAL SYMPTOMS AFTER 1ST 6 MO OF ANTIPSYCHOTIC DRUG TREATMENT, ALL PT ON ANTIPARKINSONISM MEDICATION SHOULD BE WITHDRAWN FROM THIS MEDICATION AFTER THIS PERIOD TO SEE WHETHER THERE IS RECRUDESENCE OF EXTRAPYRAMIDAL SYMPTOMS. /ANTIPSYCHOTIC DRUGS/

For more Drug Warnings (Complete) data for MOLINDONE (8 total), please visit the HSDB record page.

Use Classification

Methods of Manufacturing

Dates

2: Bagnall A, Fenton M, Lewis R, Leitner ML, Kleijnen J. Molindone for schizophrenia and severe mental illness. Cochrane Database Syst Rev. 2000;(2):CD002083. Review. Update in: Cochrane Database Syst Rev. 2007;(1):CD002083. PubMed PMID: 10796464.

3: Bagnall A, Fenton M, Kleijnen J, Lewis R. Molindone for schizophrenia and severe mental illness. Cochrane Database Syst Rev. 2007 Jan 24;(1):CD002083. Review. PubMed PMID: 17253473.

4: Owen RR Jr, Cole JO. Molindone hydrochloride: a review of laboratory and clinical findings. J Clin Psychopharmacol. 1989 Aug;9(4):268-76. Review. PubMed PMID: 2671060.

5: Ayd FJ Jr. A critical evaluation of molindone (Moban): a new indole derivative neuroleptic. Dis Nerv Syst. 1974 Oct;35(10):447-52. Review. PubMed PMID: 17894057.